molecular formula C7H12O3 B1387214 1-(Methoxymethyl)cyclobutanecarboxylic acid CAS No. 1082766-22-0

1-(Methoxymethyl)cyclobutanecarboxylic acid

Cat. No.: B1387214
CAS No.: 1082766-22-0
M. Wt: 144.17 g/mol
InChI Key: RCYWGWYQQBABKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a cyclobutane ring substituted with a methoxymethyl group and a carboxylic acid group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions include various substituted cyclobutane derivatives, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

1-(Methoxymethyl)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

1-(Methoxymethyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(methoxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWGWYQQBABKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652001
Record name 1-(Methoxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-22-0
Record name 1-(Methoxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Methoxymethyl)cyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Methoxymethyl)cyclobutanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Methoxymethyl)cyclobutanecarboxylic acid
Reactant of Route 4
1-(Methoxymethyl)cyclobutanecarboxylic acid
Reactant of Route 5
1-(Methoxymethyl)cyclobutanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Methoxymethyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.